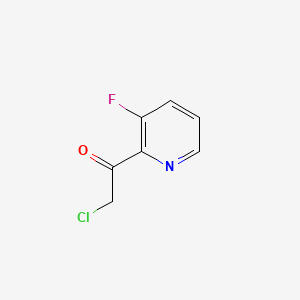

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone is a chemical compound with the CAS Number: 1357946-75-8 . It has a molecular weight of 173.57 and its linear formula is C7H5ClFNO .

Physical And Chemical Properties Analysis

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Pyridines

- Summary of the Application: Fluorinated pyridines are important in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique physical, chemical, and biological properties. The presence of strong electron-withdrawing substituents in the aromatic ring reduces their basicity and makes them less reactive than their chlorinated and brominated analogues .

- Methods of Application or Experimental Procedures: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Specific methods include the Umemoto reaction and Balts-Schiemann reaction .

- Results or Outcomes: The synthesis of fluorinated pyridines has led to the development of many fluorinated medicinal and agrochemical candidates. The interest towards development of fluorinated chemicals has been steadily increased .

Synthesis of Fluorinated Pyridines

- Summary of the Application: Fluorinated pyridines are important in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique physical, chemical, and biological properties. The presence of strong electron-withdrawing substituents in the aromatic ring reduces their basicity and makes them less reactive than their chlorinated and brominated analogues .

- Methods of Application or Experimental Procedures: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Specific methods include the Umemoto reaction and Balts-Schiemann reaction .

- Results or Outcomes: The synthesis of fluorinated pyridines has led to the development of many fluorinated medicinal and agrochemical candidates. The interest towards development of fluorinated chemicals has been steadily increased .

Synthesis of Fluorinated Pyridines

- Summary of the Application: Fluorinated pyridines are important in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique physical, chemical, and biological properties. The presence of strong electron-withdrawing substituents in the aromatic ring reduces their basicity and makes them less reactive than their chlorinated and brominated analogues .

- Methods of Application or Experimental Procedures: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Specific methods include the Umemoto reaction and Balts-Schiemann reaction .

- Results or Outcomes: The synthesis of fluorinated pyridines has led to the development of many fluorinated medicinal and agrochemical candidates. The interest towards development of fluorinated chemicals has been steadily increased .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-1-(3-fluoropyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFRCPATDRCJEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)CCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)